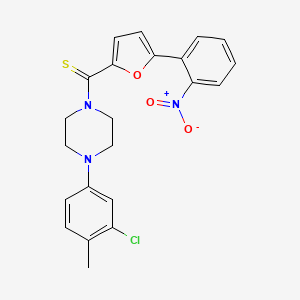![molecular formula C20H16ClNO4 B3016471 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-79-2](/img/structure/B3016471.png)
7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that appears to be related to the family of chromeno[2,3-c]pyrrole derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method that can produce various heterocyclic compounds. The first paper discusses the synthesis of a chromeno pyrazolo pyridine derivative using the Biginelli reaction, which suggests that a similar approach might be applicable for synthesizing the compound . The second paper describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . This indicates that ketenes and amino pyrazolones could be potential starting materials for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction, as mentioned in the first paper . This technique allows for the determination of the crystal structure and provides detailed information about the spatial arrangement of atoms within the molecule. Additionally, theoretical studies such as Density Functional Theory (DFT) can be used to optimize structures and compute energies and vibrational frequencies, as seen in the second paper . These methods would likely be useful in analyzing the molecular structure of 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Chemical Reactions Analysis
The chemical reactions involving chromeno[2,3-c]pyrrole derivatives and related compounds can be quite diverse. The papers provided do not detail reactions specific to the compound , but they do highlight the reactivity of similar molecular frameworks. For instance, the reaction of ketenes with amino pyrazolones to form pyrazolo[1,5-a]pyrimidine derivatives suggests that the chloro carbonyl group in the compound of interest may also undergo reactions with nucleophilic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized using spectral data such as IR, 1H NMR, and 13C NMR . These techniques provide information on the functional groups present and the electronic environment of the atoms. Theoretical calculations can complement these experimental techniques by predicting properties such as IR vibrational frequencies and NMR shielding tensors, which can be compared with experimental data to confirm the structure and properties of the compound .
Propriétés
IUPAC Name |
7-chloro-2-(3-hydroxypropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-13-7-8-15-14(11-13)18(24)16-17(12-5-2-1-3-6-12)22(9-4-10-23)20(25)19(16)26-15/h1-3,5-8,11,17,23H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHTMVYGCHYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


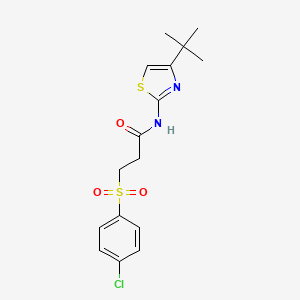
![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)
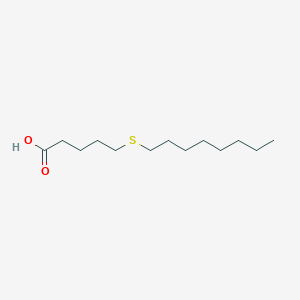
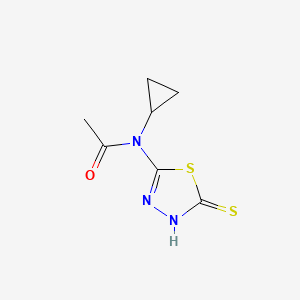
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
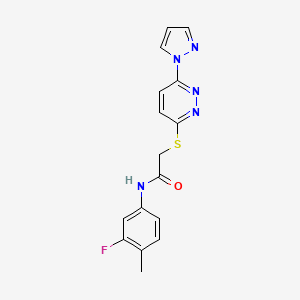
![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

